4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
“4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is a versatile chemical compound with diverse properties . It is a white crystalline solid, soluble in organic solvents . It is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . A considerable number of synthetic routes for this heterocyclic compound have been reported .Molecular Structure Analysis
The molecular formula of “4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is C6H4ClN3 . Several Janus kinase (JAK) inhibitors have a common pyrrolo[2,3-d]pyrimidine core . Thus, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine might be a practical building block in the synthesis of many JAK inhibitors .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . It has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . Its melting point range is approximately 214-217 °C .Scientific Research Applications
Synthesis and Chemical Properties
- Facile Synthesis and Docking Studies : A simple synthesis method for derivatives of 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine was developed, showcasing the efficient production and characterization of these compounds, followed by docking studies (Bommeraa, Merugu, & Eppakayala, 2019).
- Triarylation via Microwave-Promoted Cross-Coupling Reactions : This study highlights a method for preparing new pyrrolo[2,3-d]pyrimidines with aryl groups at specific positions using arylation reactions under Suzuki–Miyaura and Liebeskind–Srogl cross-coupling conditions, all performed under microwave irradiation (Prieur, Pujol, & Guillaumet, 2015).
Structural Analysis
- Crystal Structure of Pyrrolo[2,3-d]pyrimidine Derivatives : A study investigating the crystal structure of 7-(4-Chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine, revealing the dihedral angles and intermolecular interactions in the crystal form (Shah, Jotani, & Jasinski, 2010).
- Synthesis and Crystal Structures of 7-Deazapurines : This research focuses on the crystallographic analysis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives, providing insights into their molecular arrangement and electronic structure (Asaftei, Reichelt, Reuter, & Rosemeyer, 2009).
Potential Applications in Pharmaceuticals
- Annellation of Triazole and Tetrazole Systems : This study synthesizes novel pyrrolo[2,3-d]pyrimidines for potential use as antibacterial agents, highlighting the chemical versatility and potential pharmacological applications of these compounds (Dave & Shah, 2002).
- Synthesis and Biological Evaluation as Antimicrobial and Antiviral Agents : This research developed new pyrrolo[2,3-d]pyrimidine derivatives with promising antimicrobial and antiviral activities, underlining their potential in developing new therapeutic agents (Hilmy et al., 2021).
properties
IUPAC Name |
4-chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-10-9-6-7-14-12(9)16-11(15-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUMEENSRJYWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631109 | |
Record name | 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
91331-36-1 | |
Record name | 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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